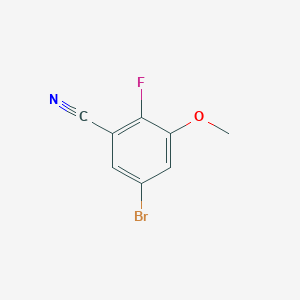
1h-Benzimidazol-2-Yl(1h-Pyrrol-2-Yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE is a heterocyclic compound that features both benzimidazole and pyrrole moieties. These structures are known for their significant biological and chemical properties. Benzimidazole is a fused bicyclic system consisting of benzene and imidazole rings, while pyrrole is a five-membered nitrogen-containing ring. The combination of these two moieties in a single molecule can lead to unique chemical and biological activities.
Preparation Methods
One common method involves the use of polyphosphoric acid as a cyclodehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole and pyrrole rings. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the pyrrole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE include:
2-(1H-BENZO[D]IMIDAZOL-2-YL)ANILINE: Known for its antimicrobial properties.
(1H-BENZO[D]IMIDAZOL-2-YL)(PHENYL)METHANONE: Used in the synthesis of various pharmaceuticals.
BENZO[D]IMIDAZOLE-PYRROLO[1,2-A]PYRAZINE HYBRID: Noted for its potential in bioimaging applications.
The uniqueness of (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE lies in its combined benzimidazole and pyrrole moieties, which provide a versatile platform for chemical modifications and biological interactions.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H9N3O/c16-11(10-6-3-7-13-10)12-14-8-4-1-2-5-9(8)15-12/h1-7,13H,(H,14,15) |
InChI Key |
WKGKIJSPPFRZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)










